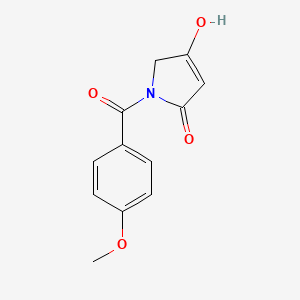
4-Hydroxy-1-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one is a chemical compound that belongs to the class of pyrrolones It is characterized by the presence of a hydroxy group, a methoxybenzoyl group, and a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one typically involves the reaction of 4-methoxybenzoyl chloride with a suitable pyrrolone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of 5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methoxybenzoyl group can be reduced to a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-oxo-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one.
Reduction: Formation of 5-Hydroxy-1-(4-hydroxybenzoyl)-1H-pyrrol-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzoyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1-(4-hydroxybenzoyl)-1H-pyrrol-3(2H)-one
- 5-Methoxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one
- 5-Hydroxy-1-(4-chlorobenzoyl)-1H-pyrrol-3(2H)-one
Uniqueness
5-Hydroxy-1-(4-methoxybenzoyl)-1H-pyrrol-3(2H)-one is unique due to the presence of both hydroxy and methoxybenzoyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68661-23-4 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-hydroxy-1-(4-methoxybenzoyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H11NO4/c1-17-10-4-2-8(3-5-10)12(16)13-7-9(14)6-11(13)15/h2-6,14H,7H2,1H3 |
InChI Key |
CLYXGNWMGASQRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(=CC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


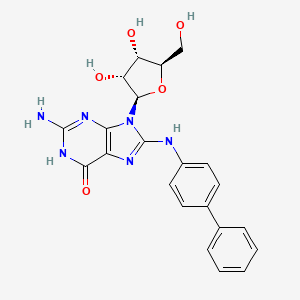
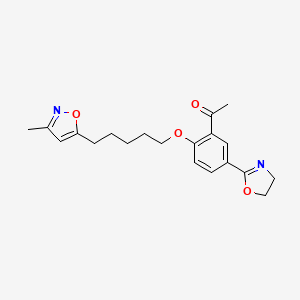

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
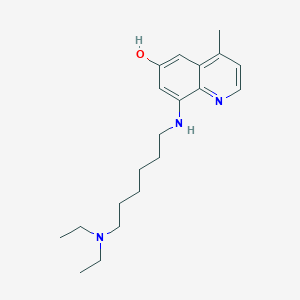
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)

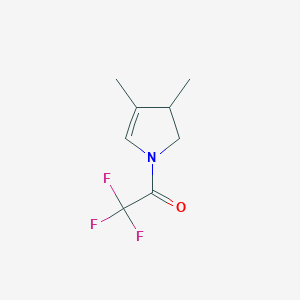
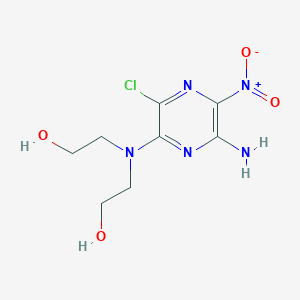
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)


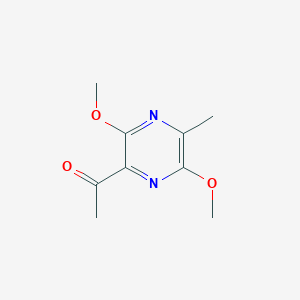
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
